molecular formula C9H10BrNO2 B2505508 Ethyl 2-amino-3-bromobenzoate CAS No. 1342707-37-2

Ethyl 2-amino-3-bromobenzoate

Cat. No.: B2505508
CAS No.: 1342707-37-2
M. Wt: 244.088
InChI Key: MSSHUVIRFCGOPM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-bromobenzoate is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzoic acid, where the ethyl ester is substituted with an amino group at the second position and a bromine atom at the third position on the benzene ring

Scientific Research Applications

Ethyl 2-amino-3-bromobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

Ethyl 2-amino-3-bromobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet advises against letting the product enter drains .

Mechanism of Action

Target of Action

Ethyl 2-amino-3-bromobenzoate, also known as Benzoic acid, 2-amino-3-bromo-, methyl ester , is a biochemical reagent It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on the properties of similar compounds, it can be inferred that it may interact with its targets through electrophilic substitution . This is a common reaction in aromatic compounds like this compound, where an electrophile replaces a hydrogen atom in the aromatic system .

Biochemical Pathways

It’s known that indole derivatives, which are structurally similar, can influence a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Its solubility, which can impact bioavailability, is reported to be moderately soluble . This suggests that the compound may have reasonable absorption and distribution characteristics.

Result of Action

It’s known that similar compounds can have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially influence a wide range of cellular processes.

Biochemical Analysis

Biochemical Properties

It is known that benzoic acid derivatives can interact with various enzymes and proteins within the body . The nature of these interactions is largely dependent on the specific structure of the derivative and the biochemical context in which it is present.

Cellular Effects

Benzoic acid and its derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzoic acid derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzoic acid derivatives are generally stable compounds, and their effects on cellular function can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

It is known that the effects of benzoic acid derivatives can vary with dosage, with potential toxic or adverse effects at high doses .

Metabolic Pathways

Benzoic acid and its derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Benzoic acid derivatives can interact with various transporters or binding proteins, and can influence their localization or accumulation .

Subcellular Localization

Benzoic acid derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-amino-3-bromobenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-aminobenzoate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the third position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-3-bromobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products:

    Substitution: Products like ethyl 2-amino-3-azidobenzoate or ethyl 2-amino-3-thiocyanatobenzoate.

    Reduction: Ethyl 2-amino-3-aminobenzoate.

    Oxidation: Ethyl 2-nitro-3-bromobenzoate.

Comparison with Similar Compounds

Ethyl 2-amino-3-bromobenzoate can be compared with other similar compounds, such as:

    Ethyl 2-amino-4-bromobenzoate: Similar structure but with bromine at the fourth position.

    Ethyl 2-amino-3-chlorobenzoate: Chlorine instead of bromine at the third position.

    Ethyl 2-amino-3-iodobenzoate: Iodine instead of bromine at the third position.

Uniqueness: this compound is unique due to the specific positioning of the bromine atom, which influences its reactivity and interaction with other molecules. The presence of both an amino group and a bromine atom on the benzene ring provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

ethyl 2-amino-3-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSHUVIRFCGOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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